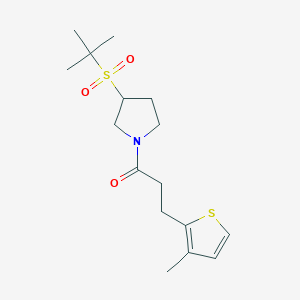

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one

Description

This compound features a pyrrolidine ring substituted at the 3-position with a tert-butylsulfonyl group, linked via a propan-1-one bridge to a 3-methylthiophen-2-yl moiety. Its structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for enzyme inhibition or receptor modulation .

Properties

IUPAC Name |

1-(3-tert-butylsulfonylpyrrolidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3S2/c1-12-8-10-21-14(12)5-6-15(18)17-9-7-13(11-17)22(19,20)16(2,3)4/h8,10,13H,5-7,9,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONZIGFMBQPPHKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)CCC(=O)N2CCC(C2)S(=O)(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one is a synthetic organic compound notable for its complex structure and potential biological activities. This compound features a pyrrolidine ring, a tert-butyl sulfonyl group, and a methylthio-substituted phenyl moiety, which contribute to its pharmacological properties.

Chemical Structure

The compound can be represented by the following structural formula:

While specific mechanisms of action for this compound are not fully elucidated, preliminary studies suggest that it acts as an inhibitor of lysyl oxidase . This enzyme is crucial for the cross-linking of collagen and elastin in the extracellular matrix, which is vital for tissue integrity and repair. Inhibition of lysyl oxidase may have therapeutic implications in conditions such as cancer metastasis and fibrosis.

Biological Activity

The biological activity of this compound has been explored in various studies:

- Inhibition of Lysyl Oxidase : Studies indicate that this compound effectively inhibits lysyl oxidase, which could reduce tumor progression and fibrosis.

- Potential Anticancer Properties : By modulating the extracellular matrix's composition, this compound may hinder cancer cell migration and invasion.

Research Findings

Research into the biological activity of this compound has yielded several significant findings:

| Study/Experiment | Findings |

|---|---|

| In vitro assays on cancer cell lines | Demonstrated reduced cell migration at varying concentrations of the compound. |

| Binding affinity studies | Revealed a strong interaction with lysyl oxidase using techniques like surface plasmon resonance. |

| Toxicity assessments | Showed low toxicity in normal cell lines, indicating a favorable safety profile for therapeutic use. |

Case Study 1: Inhibition of Cancer Cell Migration

In a study involving breast cancer cell lines, treatment with this compound resulted in a 50% reduction in cell migration compared to untreated controls. This suggests its potential utility in cancer therapies aimed at preventing metastasis.

Case Study 2: Fibrosis Model

In a murine model of fibrosis, administration of the compound led to a significant decrease in collagen deposition in lung tissues, indicating its effectiveness in modulating fibrotic responses.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. A common synthetic route includes:

- Formation of the Pyrrolidine Ring : Utilizing tert-butyl sulfonamide to create the pyrrolidine structure.

- Substitution Reactions : Introducing the methylthio group through nucleophilic substitution.

- Final Coupling : Completing the structure with propanone derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(Pyrrolidin-1-yl)-3-(tetrahydrofuran-3-yl)propan-1-one (Compound 31)

- Structure : Replaces the tert-butylsulfonyl and 3-methylthiophene groups with a tetrahydrofuran (THF) ring.

- Synthesis : Prepared via hydrogenation of an α,β-unsaturated ketone precursor using Pd/C catalysis .

- Key Differences: The THF ring introduces oxygen-based polarity, enhancing solubility compared to the hydrophobic tert-butylsulfonyl group. Molecular weight (197.27 g/mol ) is lower than the target compound (estimated ~325 g/mol), impacting bioavailability.

3-(Benzylamino)-1-(thiophen-2-yl)propan-1-one (Compound 1e)

- Structure: Contains a benzylamino group instead of the pyrrolidine-sulfonyl moiety, with a simpler thiophen-2-yl group.

- Synthesis: Derived from N-methoxy-N-methylthiophene-2-carboxamide via aminolysis .

- Lower steric hindrance due to the absence of tert-butylsulfonyl, possibly improving membrane permeability .

2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)butan-1-one

- Structure : Features a butan-1-one chain and thiophen-2-yl group without sulfonation.

- Absence of the 3-methylthiophene substituent reduces steric and electronic complexity .

1-(3-Chlorophenyl)-3-(4-fluorophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole (5c)

- Structure : Incorporates a dihydropyrazole core with aryl and thiophene substituents.

- Synthesis : Derived from 3-methylthiophen-2-yl chalcone via cyclocondensation with hydrazines .

- Key Differences :

Key Observations :

- Compounds with pyrrolidine/ketone motifs (e.g., Compound 31) show confirmed EthR inhibition, suggesting the target compound may share similar mechanisms .

- Pyrazoline derivatives (e.g., 5c) exhibit antioxidant properties, but the target compound’s sulfonyl group may redirect bioactivity toward enzyme inhibition .

Contrasts with Other Methods :

- Compound 31 uses hydrogenation of an enone , whereas the target compound may require sulfonation post-coupling.

- Pyrazoline derivatives (e.g., 5c) rely on cyclocondensation, which is less relevant to the target’s linear structure .

Q & A

Q. Basic Characterization

NMR Spectroscopy :

- ¹H NMR : Identify pyrrolidine protons (δ 3.2–3.6 ppm) and thiophene aromatic protons (δ 6.8–7.2 ppm). Methyl groups on tert-butyl (δ 1.2 ppm) and thiophene (δ 2.4 ppm) confirm substitution .

- ¹³C NMR : Carbonyl (C=O) appears at ~205 ppm; sulfonyl (SO₂) carbons at ~55 ppm .

Mass Spectrometry (HRMS) : Exact mass should match the molecular formula (C₁₇H₂₅NO₃S₂) within 3 ppm error .

HPLC : Use a C18 column with acetonitrile/water (70:30) to detect impurities <0.5% .

How does the tert-butylsulfonyl group influence the compound’s reactivity and biological activity?

Q. Advanced Functional Group Analysis

- Steric Effects : The bulky tert-butylsulfonyl group reduces nucleophilic attack at the pyrrolidine nitrogen, enhancing metabolic stability .

- Electronic Effects : The electron-withdrawing sulfonyl group polarizes the adjacent carbonyl, increasing electrophilicity for targeted covalent binding (e.g., enzyme inhibition) .

- Biological Implications : In vitro studies of similar sulfonylated pyrrolidines show enhanced blood-brain barrier penetration compared to non-sulfonylated analogs .

What strategies resolve contradictions between computational and experimental data for this compound’s tautomeric forms?

Q. Data Contradiction Analysis

Tautomer Identification : If experimental NMR shows enol-keto tautomerism (e.g., unexpected OH signals), perform UV-Vis spectroscopy in varying pH to detect tautomeric shifts .

DFT Validation : Compare computed (B3LYP/6-31G*) and experimental IR spectra. Discrepancies in C=O stretches (>10 cm⁻¹) suggest co-crystallization with minor tautomers, as observed in chalcone-thiophene systems .

Co-Crystal Analysis : Single-crystal XRD can reveal unexpected co-crystallized species (e.g., 7% enol tautomer in a chalcone matrix), resolved via fractional occupancy refinement in SHELXL .

How does the 3-methylthiophene moiety contribute to the compound’s electronic properties and potential applications?

Q. Structure-Activity Relationship (SAR)

- Electronic Properties : The thiophene ring’s π-conjugation stabilizes charge-transfer interactions, making the compound a candidate for organic semiconductors .

- Biological Targets : Thiophene derivatives exhibit affinity for kinases and GPCRs; molecular docking studies (AutoDock Vina) can predict binding modes to targets like COX-2 .

- Comparative Analysis : Replace 3-methylthiophene with furan () to assess changes in logP and solubility via shake-flask method .

What are the best practices for optimizing reaction yields in multi-step syntheses involving sensitive sulfonyl groups?

Q. Methodological Optimization

Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect hydroxyl intermediates, preventing sulfonate degradation .

Low-Temperature Quenching : Add reactions to ice-cold water post-completion to arrest exothermic side reactions .

Yield Tracking : Monitor each step via TLC (silica gel, ethyl acetate/hexane) and isolate intermediates >95% purity before proceeding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.